4-(6-ethyl-5-fluoropyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Description
This compound features a pyrimidine core substituted with an ethyl group at position 6, a fluorine atom at position 5, and a morpholine ring linked via position 2. The morpholine moiety is further modified by a pyrrolidine-1-carbonyl group at position 3. The fluorine atom enhances metabolic stability and bioavailability, while the ethyl group may optimize lipophilicity and target binding .
Properties
IUPAC Name |
[4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c1-2-11-13(16)14(18-10-17-11)20-7-8-22-12(9-20)15(21)19-5-3-4-6-19/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMEIOJLDLHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCOC(C2)C(=O)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological Implications
- Fluorine vs. Chlorine : The target’s 5-fluoro substitution likely reduces metabolic degradation compared to chloro-substituted analogs (e.g., Example 329) but may alter target selectivity .
- Trifluoromethyl Groups : Present in EP 4 374 877 A2 compounds but absent in the target; these groups enhance electronegativity and may improve potency but increase molecular weight .
Physicochemical Properties
- Lipophilicity (LogP) : The ethyl group in the target compound likely increases LogP compared to hydroxyl- or boronic ester-containing analogs, favoring membrane permeability but possibly reducing aqueous solubility .
- Solubility: The pyrrolidine-carbonyl group may improve solubility relative to purely aromatic analogs (e.g., thieno-pyrimidines), though less so than sulfonamide derivatives .
Research Findings and Data Gaps
- Activity Data: No direct biological data for the target compound are provided in the evidence. Comparisons rely on structural analogs (e.g., kinase inhibitors with morpholine-pyrimidine scaffolds) .
- Contradictions : and describe divergent synthetic routes (e.g., sulfonylation vs. carbonyl coupling), highlighting variability in morpholine-functionalization strategies.
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